molecular formula C14H18FN3O3 B7570712 2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid

2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid

Cat. No. B7570712
M. Wt: 295.31 g/mol
InChI Key: ONABLTZHNDTKAR-UHFFFAOYSA-N
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Description

2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits in a range of neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid involves the inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that acts to reduce neuronal excitability, and its dysfunction has been implicated in a range of neurological and psychiatric disorders. By enhancing GABAergic neurotransmission, 2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid may help to restore normal brain function and alleviate symptoms of these disorders.
Biochemical and Physiological Effects
2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its effects on GABAergic neurotransmission, 2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid has been shown to modulate other neurotransmitter systems, including dopamine and glutamate. It has also been shown to have anti-inflammatory properties and to promote neuroprotection in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid is its high selectivity for GABA-AT, which makes it a valuable tool for studying the role of GABA in various physiological and pathological processes. However, the use of 2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid in laboratory experiments is limited by its relatively low solubility in aqueous solutions, which can make it difficult to administer to animals or to use in in vitro assays.

Future Directions

There are several potential future directions for research on 2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the long-term effects of 2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid on brain function and behavior, as well as its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Finally, the development of more selective and potent inhibitors of GABA-AT may provide new insights into the role of GABA in the brain and lead to the development of novel treatments for these disorders.

Synthesis Methods

2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid can be synthesized using a multi-step process that involves the reaction of 4-fluoro-2-nitrobenzoic acid with piperazine, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then coupled with 2-bromoacetic acid to yield 2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid. The synthesis of 2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid has been optimized to improve the yield and purity of the compound, making it a valuable tool for scientific research.

Scientific Research Applications

2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid has been extensively studied in preclinical models of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In animal models of epilepsy, 2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid has been shown to reduce seizure activity and increase seizure threshold, suggesting that it may have antiepileptic properties. Similarly, 2-[4-(2-Carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may have potential as a treatment for substance use disorders.

properties

IUPAC Name

2-[4-(2-carbamoyl-4-fluorophenyl)piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3/c1-9(14(20)21)17-4-6-18(7-5-17)12-3-2-10(15)8-11(12)13(16)19/h2-3,8-9H,4-7H2,1H3,(H2,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONABLTZHNDTKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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